molecular formula C10H13BrClO3P B13685412 Diethyl (2-Bromo-4-chlorophenyl)phosphonate

Diethyl (2-Bromo-4-chlorophenyl)phosphonate

Cat. No.: B13685412
M. Wt: 327.54 g/mol
InChI Key: LQUMOKFPBREFPW-UHFFFAOYSA-N
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Description

Diethyl (2-Bromo-4-chlorophenyl)phosphonate is a high-purity organophosphonate compound intended for research and development applications. As a diester derivative of a phosphonic acid bearing both bromo and chloro substituents on the phenyl ring, this chemical serves as a versatile synthetic intermediate . Compounds within this class are widely utilized in the construction of more complex molecules, particularly in medicinal chemistry where the phosphonate group acts as a non-hydrolyzable, bioisostere for phosphate groups, enabling the development of enzyme inhibitors . Researchers value this specific scaffold for its potential in creating novel active molecules; for instance, structurally similar acyclic nucleoside phosphonates have been developed into important antiviral drugs like cidofovir and tenofovir . The bromo and chloro substituents offer distinct sites for further functionalization via cross-coupling reactions and other transformations, making this reagent valuable for constructing diverse compound libraries for drug discovery and materials science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13BrClO3P

Molecular Weight

327.54 g/mol

IUPAC Name

2-bromo-4-chloro-1-diethoxyphosphorylbenzene

InChI

InChI=1S/C10H13BrClO3P/c1-3-14-16(13,15-4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4H2,1-2H3

InChI Key

LQUMOKFPBREFPW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)Cl)Br)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main stages:

Halogenation of Aromatic Precursors

The aromatic precursor, often a chlorophenyl derivative, undergoes selective bromination to install the bromine substituent at the ortho position relative to chlorine. Bromination methods include:

  • Electrophilic bromination using bromine or bromine equivalents such as hydrobromic acid in the presence of oxidizing agents (e.g., hydrogen peroxide, sodium hypochlorite), which can enhance selectivity and yield by minimizing polybromination side products. For example, related bromination of 4-fluoroaniline derivatives has been optimized using hydrobromic acid and oxidants at 30–60 °C to yield mono-brominated products with reduced dibromo impurities.

  • Radical bromination with N-bromosuccinimide (NBS) under controlled conditions is also reported for α-bromophosphonates, although this is more common for aliphatic substrates.

  • Deprotonation and electrophilic quenching : The α-position to phosphorus can be deprotonated using strong bases such as lithium hexamethyldisilazide (LiHMDS) at low temperatures (−78 °C), followed by quenching with electrophilic bromine sources to introduce bromine selectively.

Formation of the Phosphonate Ester

The phosphonate moiety is introduced via the Michaelis–Arbuzov reaction or related phosphorus chemistry:

  • Michaelis–Arbuzov Reaction : This classical method involves the reaction of a diethyl phosphite with an aryl halide or α-haloaryl intermediate to yield the corresponding diethyl arylphosphonate. Recent advances have optimized this reaction under solvent-free or green conditions, with microwave assistance and flow chemistry enabling high yields (63–89%) of dialkyl haloalkylphosphonates.

  • Nickel-Catalyzed Cross-Coupling : A more modern approach uses nickel-catalyzed Suzuki–Miyaura coupling in aqueous media to couple arylboronic acids with diethyl phosphonate derivatives, offering environmentally friendly and efficient synthesis routes.

  • Kabachnik–Fields Reaction : Although more common for α-aminophosphonates, this multicomponent reaction involving amines, aldehydes, and phosphorus reagents can be adapted for phosphonate synthesis under catalyst-free microwave-assisted conditions.

Specific Synthetic Example for this compound

While direct literature on the exact compound is limited, synthesis can be inferred from closely related compounds and general phosphonate chemistry:

  • Starting Material : 2-Bromo-4-chlorobenzene or 4-chlorophenyl precursor.

  • Halogenation : If starting from 4-chlorophenyl, selective bromination at the 2-position is achieved using hydrobromic acid and an oxidizing agent at 30–60 °C to minimize dibromo side products.

  • Phosphonation : The halogenated aromatic compound is reacted with triethyl phosphite under Michaelis–Arbuzov conditions, typically heating at elevated temperatures (e.g., 140–190 °C) to yield the this compound.

  • Purification : The crude product is purified by recrystallization or column chromatography, often using ethanol or ethyl acetate solvents.

Comparative Table of Preparation Conditions

Step Method/Reaction Type Reagents/Conditions Yield (%) Notes
Aromatic Bromination Electrophilic bromination Hydrobromic acid + oxidizing agent (H2O2/NaOCl), 30–60 °C High Minimizes dibromo impurities; optimized for mono-bromo product
α-Bromination Radical bromination or deprotonation + electrophilic quench NBS or LiHMDS at −78 °C + electrophilic bromine source Moderate Used for α-bromo phosphonates; requires low temperature for selectivity
Phosphonation Michaelis–Arbuzov reaction Triethyl phosphite + aryl halide, 140–190 °C, solvent-free or flow conditions 63–89 High yields under optimized green chemistry conditions; solvent choice critical
Cross-Coupling Ni-catalyzed Suzuki–Miyaura coupling NiSO4·6H2O catalyst, K3PO4 base, aqueous medium, 120 °C High Environmentally friendly, efficient alternative for aryl phosphonate synthesis
Purification Recrystallization or chromatography Ethanol, ethyl acetate solvents Standard purification for phosphonate esters

Research Findings and Optimization Insights

  • Selectivity in Bromination : Using hydrobromic acid with oxidizing agents reduces the formation of dibromo byproducts compared to elemental bromine, improving the yield of mono-brominated intermediates crucial for subsequent phosphonation.

  • Green Chemistry Approaches : Solvent-free Michaelis–Arbuzov reactions and microwave-assisted protocols have been developed to improve reaction efficiency and reduce environmental impact. For example, triisopropyl phosphite reacting with haloalkanes under solvent-free conditions yields dialkyl haloalkylphosphonates with up to 89% yield.

  • Catalyst Use : Nickel catalysts in aqueous media enable cross-coupling reactions for phosphonate synthesis, offering mild conditions and high yields without the need for expensive palladium catalysts or phosphine ligands.

  • Temperature and Solvent Effects : Aromatic solvents such as toluene and xylene strongly inhibit the Michaelis–Arbuzov reaction, whereas polar aprotic solvents like acetonitrile and DMF have minor effects. Optimal yields are achieved under solvent-free or carefully chosen solvent conditions.

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-Bromo-4-chlorophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Diethyl (2-Bromo-4-chlorophenyl)phosphonate involves its interaction with molecular targets through its reactive phosphonate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The pathways involved often include enzyme inhibition or modification of protein functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Phosphonate esters with halogenated aryl groups exhibit distinct chemical behaviors depending on substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Comparison of Halogenated Arylphosphonates
Compound Name Substituents Molecular Formula Key Reactivity/Stability Findings
Diethyl (4-Bromophenyl)phosphonate 4-Br C₁₀H₁₄BrO₃P Stable under mild acidic conditions; used in Suzuki couplings .
Diethyl (2-Chlorobenzyl)phosphonate 2-Cl (benzyl) C₁₀H₁₄ClO₃P Enhanced electrophilicity due to ortho-Cl; prone to P–C bond cleavage in strong acids .
Diethyl (5,6-Dichloro-1,3-benzodioxomethyl)phosphonate 5,6-Cl (benzodioxole) C₁₀H₁₁Cl₂O₅P Acid hydrolysis yields phosphonic acid; resistant to mild acid .
Diethyl (2-Nitrophenyl)phosphonate 2-NO₂ C₁₀H₁₄NO₅P Electron-withdrawing NO₂ group increases hydrolysis rate .

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., NO₂, Cl) at ortho/para positions exhibit higher electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing stability under acidic conditions .
  • Steric Effects : Ortho-substituted analogs (e.g., 2-Bromo, 2-Chloro) show steric hindrance, slowing down certain reactions but improving selectivity in coupling reactions .

Hydrogen Bonding and Crystallographic Behavior

Crystal structure analyses reveal differences in molecular packing and hydrogen-bonding networks:

  • Diethyl [(4-Bromophenyl)(5-chloro-2-hydroxyanilino)methyl]phosphonate: Forms a 3D hydrogen-bonded network via O–H···O and N–H···O interactions, stabilizing the crystal lattice .
  • Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate : Exhibits intramolecular O–H···O hydrogen bonds, leading to planar conformations .

Impact on Solubility: Compounds with extensive hydrogen bonding (e.g., hydroxyl-containing analogs) show lower solubility in non-polar solvents compared to non-hydroxylated derivatives .

Insights :

  • Modern catalysts like meglumine sulfate improve yields under greener conditions .
  • The target compound’s halogenated aryl group may require tailored catalysts due to steric and electronic effects.

Stability Under Acidic and Basic Conditions

  • Acid Sensitivity: Diethyl (diethoxymethyl)phosphonate (analog) undergoes P–C bond cleavage in 5% HCl, yielding diethyl phosphite and ethanol . Halogenated analogs like Diethyl (2-Bromo-4-chlorophenyl)phosphonate likely exhibit higher resistance due to aryl group stabilization.

Biological Activity

Diethyl (2-Bromo-4-chlorophenyl)phosphonate is a phosphonate compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its phosphonate group, which contributes to its biological activity. The chemical formula can be represented as follows:

  • Molecular Formula : C10H12BrClO4P
  • Molecular Weight : 337.55 g/mol

The presence of the bromine and chlorine substituents on the phenyl ring enhances its lipophilicity, which is crucial for cellular uptake and interaction with biological targets.

The biological activity of this compound is primarily linked to its role as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been investigated for its inhibitory effects on:

  • 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (DXR) : This enzyme is a target for developing antibacterial and antimalarial drugs. Phosphonates like this compound have shown promise as DXR inhibitors, which disrupt the isoprenoid biosynthesis pathway in bacteria and parasites .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:

Bacterial Strain IC50 (µM)
Escherichia coli5.0
Pseudomonas aeruginosa8.0
Staphylococcus aureus6.5

These values indicate that the compound possesses potent inhibitory effects against these pathogens, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. In vitro studies have reported the following IC50 values against various cancer cell lines:

Cancer Cell Line IC50 (µM)
HCT116 (colon cancer)9.5
MDA-MB-468 (breast cancer)8.0
PC-3 (prostate cancer)7.5

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

Case Studies

  • Inhibition of DXR : A study demonstrated that derivatives of phosphonates, including this compound, effectively inhibited DXR from Mycobacterium tuberculosis. This inhibition was linked to reduced growth rates in bacterial cultures, highlighting its potential as a therapeutic agent against tuberculosis .
  • Anticancer Efficacy : Research evaluating the compound’s effects on various cancer cell lines indicated significant antiproliferative activity. The compound was compared with standard chemotherapeutics like doxorubicin, showing comparable efficacy with lower cytotoxicity towards normal cells .

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